![molecular formula C14H21NO B1470370 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine CAS No. 1783528-46-0](/img/structure/B1470370.png)
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine
Overview
Description
The compound “4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine” is likely to be an organic compound consisting of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring in this compound is substituted at the 3rd position with two methyl groups (dimethyl) and at the 4th position with a 4-ethoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by substitution reactions to introduce the ethoxyphenyl and methyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which is a type of secondary amine, along with the ethoxyphenyl and methyl substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrolidine ring, as well as the ethoxyphenyl and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar and nonpolar groups, and the presence of functional groups .Scientific Research Applications
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones . These new compounds were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). The treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .
Pharmaceutical Intermediate
2-(4-Ethoxyphenyl)ethanol, a related compound, is used as a pharmaceutical intermediate . It’s plausible that “4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine” could also serve a similar role in the synthesis of certain pharmaceuticals.
Research on Protective Group Chemistry
The compound could potentially be used in research on protective group chemistry. For instance, the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . This could be a potential area of research for “4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine”.
Synthesis of Biologically Active Antibiotics
N-Unsubstituted β-lactams play a central role as key intermediates in the synthesis of several biologically active antibiotics . “4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine” could potentially be used in the synthesis of these types of compounds.
Synthesis of Anticancer Agents
The importance of N-Unsubstituted β-lactams for the semi-synthesis of the novel anticancer agents Taxol and Taxotere is well documented . “4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine” could potentially be used in the synthesis of these types of compounds.
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further investigation of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed analysis of its structure and properties, and exploration of its potential uses in areas such as pharmaceuticals or materials science .
properties
IUPAC Name |
4-(4-ethoxyphenyl)-3,3-dimethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-16-12-7-5-11(6-8-12)13-9-15-10-14(13,2)3/h5-8,13,15H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKJIUSUPAZNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CNCC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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